molecular formula C16H18N2O B3108933 1-(Naphthalene-1-carbonyl)-1,4-diazepane CAS No. 169448-77-5

1-(Naphthalene-1-carbonyl)-1,4-diazepane

Cat. No. B3108933
CAS RN: 169448-77-5
M. Wt: 254.33 g/mol
InChI Key: NIPZOEIYGROZLA-UHFFFAOYSA-N
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Description

Naphthalene-1-carbonyl compounds are a class of organic compounds that contain a naphthalene ring (a type of polycyclic aromatic hydrocarbon) attached to a carbonyl group . They are used in various fields, including medicinal chemistry and materials science .


Molecular Structure Analysis

Naphthalene-1-carbonyl compounds have a naphthalene ring attached to a carbonyl group . The exact structure can vary depending on the specific compound.


Chemical Reactions Analysis

Naphthalene-1-carbonyl compounds can participate in various chemical reactions, depending on their specific structure and the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of naphthalene-1-carbonyl compounds can vary depending on their specific structure . These properties can include melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Derivatization Reagent in Analysis

1-(Naphthalene-1-carbonyl)-1,4-diazepane has been used as a derivatization reagent in the analysis of short-chained dodecyl alcohol ethoxylates and dodecyl alcohol . This application involves solid-phase extraction combined with dispersive liquid-liquid micro extraction method .

Fluorescent Labeling Reagent

This compound has been used as a fluorescent labeling reagent in the determination of T-2 and HT-2 toxins . This application involves the use of high-performance liquid chromatography (HPLC) with fluorescence detection .

Arndt-Eistert Synthesis

This compound has been used in the Arndt-Eistert synthesis . This synthesis involves the presence of trimethylsilyldiazomethane .

Preparation of 2-Ethyl-1-Pentyl-3-(1-Naphthoyl)Indole

This compound has been used in the preparation of 2-ethyl-1-pentyl-3-(1-naphthoyl)indole . This is a specific synthetic application of the compound .

Synthesis of JWH Derivatives

This compound plays a crucial role in the synthesis of JWH derivatives . JWH derivatives are a large family of synthetic cannabinoids .

Synthesis of Steroidal Alkaloids

This compound has found applications in the synthesis of steroidal alkaloids . Steroidal alkaloids are a class of alkaloids featuring a steroidal nucleus .

Synthesis of Anti-Inflammatory Drug Indomethacin

This compound has been used in the synthesis of the anti-inflammatory drug indomethacin . Indomethacin is a nonsteroidal anti-inflammatory drug commonly used to reduce fever, pain, stiffness, and swelling .

Synthesis of Anesthetic Ketamine

This compound has been used in the synthesis of the anesthetic ketamine . Ketamine is a medication primarily used for starting and maintaining anesthesia .

Mechanism of Action

The mechanism of action of naphthalene-1-carbonyl compounds can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

The safety and hazards associated with naphthalene-1-carbonyl compounds can vary depending on their specific structure . It’s important to handle these compounds with care and to follow appropriate safety protocols.

Future Directions

The future directions for research on naphthalene-1-carbonyl compounds could include exploring their potential uses in various fields, such as medicinal chemistry, materials science, and more .

properties

IUPAC Name

1,4-diazepan-1-yl(naphthalen-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(18-11-4-9-17-10-12-18)15-8-3-6-13-5-1-2-7-14(13)15/h1-3,5-8,17H,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIPZOEIYGROZLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Homopiperazine (0.60 g, 6.0 mmol), naphthalene carboxylic acid (0.51 g, 3.0 mmol), 1-hydroxybenzotriazole (0.45 g, 3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (0.63 g, 3.3 mmol) were added to dry, degassed dimethylformamide (7 mL). The pH of the reaction was adjusted to 7 with triethylamine, and the reaction stirred overnight. The dimethylformamide was distilled in vacuo, and the residue partitioned between ethyl acetate and water. The organic phase was washed with water and saturated sodium chloride solution, and dried over magnesium sulfate. The crude product was chromatographed on silica gel using chloroform/methanol as eluant and the title compound was isolated (0.100 g). NMR (CDCl3, 300 MHz) d 7.88 (2H, m), 7.50 (3H, m), 7.27 (1H, m), 4.08 (1H, m), 3.81 (1H, m), 3.28 (2H, m), 3.18 (1H, m), 3.00 (1H, m), 2.92 (1H, t, J=7 Hz), 2.72 (1H, t, J=7 Hz), 2.20 (1H, m), 1.58 (1H, m).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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